1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one is a complex organic compound that features a morpholine ring, a thiophene ring, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound.
Introduction of the Thiophene Ring: This step involves the coupling of the morpholine derivative with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Addition of the Trimethylsilyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine and thiophene rings can facilitate binding to specific sites, while the trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)-3-(phenyl)-3-(trimethylsilyl)propan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(Piperidin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one is unique due to the combination of the morpholine and thiophene rings, which can confer specific electronic and steric properties
Properties
CAS No. |
61859-37-8 |
---|---|
Molecular Formula |
C14H23NO2SSi |
Molecular Weight |
297.49 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-thiophen-2-yl-3-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C14H23NO2SSi/c1-19(2,3)13(12-5-4-10-18-12)11-14(16)15-6-8-17-9-7-15/h4-5,10,13H,6-9,11H2,1-3H3 |
InChI Key |
XTCBACRQCLUICI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC(=O)N1CCOCC1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.